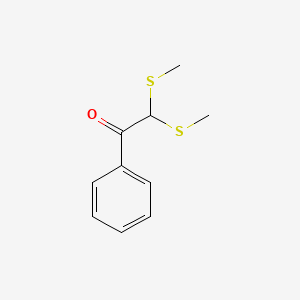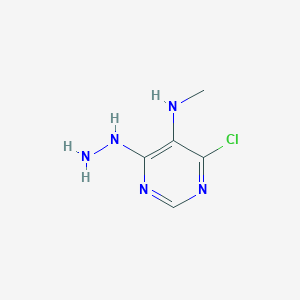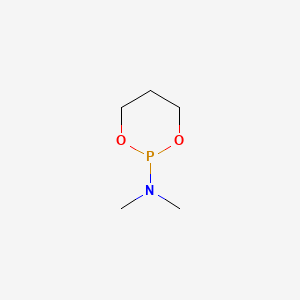
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)-: is a cyclic organophosphorus compound with the molecular formula C5H12NO2P. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- can be synthesized through the reaction of dimethylamine with a suitable phosphorus-containing precursor. One common method involves the reaction of dimethylamine with a cyclic phosphite ester under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced catalytic systems and efficient separation techniques ensures the production of high-quality material suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphine oxides and related compounds.
Reduction: Phosphines and other reduced derivatives.
Substitution: Various substituted phosphorinane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- 2,2-Dimethylpropane-1,3-diol cyclic phosphonate
- Cyclic 2,2-dimethyltrimethylene phosphonate
- Neopentylene phosphite
- Neopentylglycol hydrogen phosphite
Comparison: 1,3,2-Dioxaphosphorinane, 2-(dimethylamino)- is unique due to its specific ring structure and the presence of the dimethylamino groupFor example, the presence of the dimethylamino group can enhance the compound’s ability to act as a ligand or reactant in various chemical processes .
Eigenschaften
CAS-Nummer |
17454-25-0 |
|---|---|
Molekularformel |
C5H12NO2P |
Molekulargewicht |
149.13 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NO2P/c1-6(2)9-7-4-3-5-8-9/h3-5H2,1-2H3 |
InChI-Schlüssel |
ATORACUFQKQFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




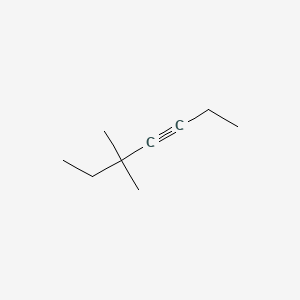
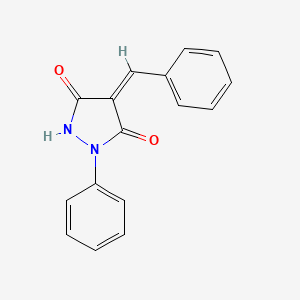

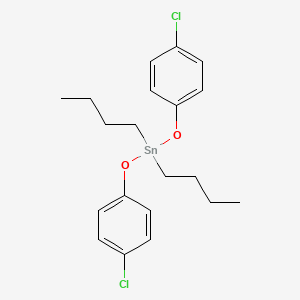
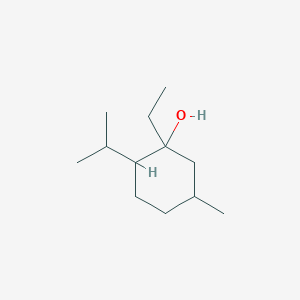

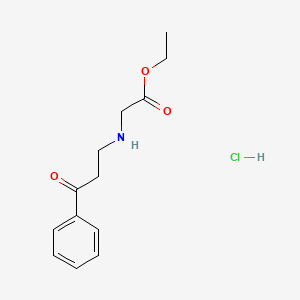
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
